molecular formula C17H24BrNO2 B8122104 [2-(4-Bromophenyl)-ethyl]-cyclobutylcarbamic acid tert-butyl ester

[2-(4-Bromophenyl)-ethyl]-cyclobutylcarbamic acid tert-butyl ester

Cat. No.: B8122104
M. Wt: 354.3 g/mol
InChI Key: VDTOBZGGIGTFKW-UHFFFAOYSA-N
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Description

[2-(4-Bromophenyl)-ethyl]-cyclobutylcarbamic acid tert-butyl ester is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromophenyl group, an ethyl chain, a cyclobutylcarbamic acid moiety, and a tert-butyl ester group. Its unique structure makes it a valuable subject for studies in organic synthesis, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-Bromophenyl)-ethyl]-cyclobutylcarbamic acid tert-butyl ester typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Ethylation: The attachment of an ethyl group to the bromophenyl compound through a Grignard reaction or alkylation using ethyl halides.

    Cyclobutylcarbamic Acid Formation: The formation of the cyclobutylcarbamic acid moiety via a cyclization reaction, often involving cyclobutylamine and phosgene or its derivatives.

    Esterification: The final step involves the esterification of the cyclobutylcarbamic acid with tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may utilize continuous flow reactors to enhance efficiency and yield. Flow microreactor systems have been shown to be effective for the synthesis of tert-butyl esters, providing a more sustainable and scalable approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

[2-(4-Bromophenyl)-ethyl]-cyclobutylcarbamic acid tert-butyl ester can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products. For example, oxidation with strong oxidizing agents like potassium permanganate can lead to the formation of carboxylic acids.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide, sodium thiolate, or alkoxides in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solutions.

Major Products

    Substitution: Products vary depending on the nucleophile used, such as azides, thiols, or ethers.

    Oxidation: Carboxylic acids or ketones.

    Hydrolysis: Cyclobutylcarbamic acid and tert-butyl alcohol.

Scientific Research Applications

[2-(4-Bromophenyl)-ethyl]-cyclobutylcarbamic acid tert-butyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein modifications.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of [2-(4-Bromophenyl)-ethyl]-cyclobutylcarbamic acid tert-butyl ester involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the carbamic acid moiety can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • [2-(4-Chlorophenyl)-ethyl]-cyclobutylcarbamic acid tert-butyl ester
  • [2-(4-Fluorophenyl)-ethyl]-cyclobutylcarbamic acid tert-butyl ester
  • [2-(4-Methylphenyl)-ethyl]-cyclobutylcarbamic acid tert-butyl ester

Uniqueness

Compared to its analogs, [2-(4-Bromophenyl)-ethyl]-cyclobutylcarbamic acid tert-butyl ester exhibits unique reactivity due to the presence of the bromine atom, which is a good leaving group in substitution reactions. This makes it more versatile in synthetic applications. Additionally, the bromine atom can participate in halogen bonding, which can influence the compound’s interaction with biological targets and materials.

Properties

IUPAC Name

tert-butyl N-[2-(4-bromophenyl)ethyl]-N-cyclobutylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24BrNO2/c1-17(2,3)21-16(20)19(15-5-4-6-15)12-11-13-7-9-14(18)10-8-13/h7-10,15H,4-6,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDTOBZGGIGTFKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCC1=CC=C(C=C1)Br)C2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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